molecular formula C7H9ClIN B1591368 4-Iodobenzylamine hydrochloride CAS No. 59528-27-7

4-Iodobenzylamine hydrochloride

Cat. No.: B1591368
CAS No.: 59528-27-7
M. Wt: 269.51 g/mol
InChI Key: GBJMURRFWZREHE-UHFFFAOYSA-N
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Description

4-Iodobenzylamine hydrochloride: is a chemical compound with the molecular formula C7H9ClIN . It is characterized by the presence of an iodine atom attached to a benzylamine group, forming a white crystalline solid. This compound is known for its applications in various chemical processes, including pharmaceuticals, agrochemicals, and dye industries .

Mechanism of Action

Mode of Action

The mode of action of 4-Iodobenzylamine hydrochloride involves its reaction with other compounds. For instance, it can react with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate in the presence of triethylamine to give the corresponding cyclic amide . .

Biochemical Pathways

It’s known that the compound can participate in reactions to form cyclic amides

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air-sensitive and should be handled in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzylamine hydrochloride can be synthesized in three steps from 4-iodobenzoic acid . The general synthetic route involves the following steps:

    Reduction of 4-iodobenzoic acid: to 4-iodobenzyl alcohol.

    Conversion of 4-iodobenzyl alcohol: to 4-iodobenzylamine.

    Formation of this compound: by reacting 4-iodobenzylamine with hydrochloric acid.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodobenzylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development and pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes

Comparison with Similar Compounds

  • 4-Bromobenzylamine hydrochloride
  • 3-Iodobenzylamine
  • 4-Chlorobenzylamine
  • 4-Methoxybenzylamine

Comparison: 4-Iodobenzylamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated benzylamines. The iodine atom enhances the compound’s ability to participate in substitution and cyclization reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-iodophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJMURRFWZREHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584425
Record name 1-(4-Iodophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59528-27-7
Record name 1-(4-Iodophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-iodophenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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